molecular formula C9H7ClN4S2 B2813665 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride CAS No. 2034301-78-3

4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride

Cat. No. B2813665
CAS RN: 2034301-78-3
M. Wt: 270.75
InChI Key: TUUYRYAELRCULH-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride, also known as BTTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTTA is a heterocyclic compound that contains both a benzothiadiazole and a thiazole ring. In

Scientific Research Applications

Antimicrobial Applications

A study by Sah et al. (2014) explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds demonstrated moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Applications

Krishna et al. (2020) synthesized novel 1,3,4-thiadiazole analogues and evaluated them for anticancer activity. They found that certain derivatives exhibited significant inhibitory effects on human breast adenocarcinoma cells (MCF-7) and Vero cell lines, indicating their potential as novel anticancer agents (Krishna, Gowramma, Mohammed, Kalirajan, Kaviarasan, & Praveen, 2020).

Anticonvulsant Applications

Camerman et al. (2005) investigated the stereochemical basis for activity in thiadiazole anticonvulsants, including the analysis of 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride and two inactive analogues. The study suggested that the structural characteristics of these compounds might be relevant to their mechanisms of action as anticonvulsants (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S2.ClH/c10-9-11-8(4-14-9)5-1-2-6-7(3-5)13-15-12-6;/h1-4H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUYRYAELRCULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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